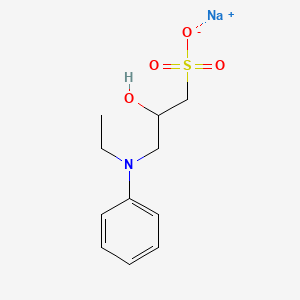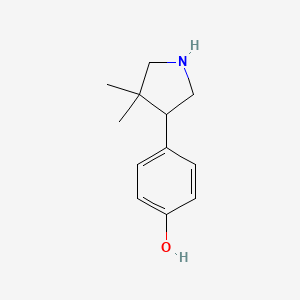
(R)-3-Hydroxybutylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Hydroxybutylbutyrate is an organic compound that belongs to the class of esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxybutylbutyrate typically involves the esterification of ®-3-hydroxybutyric acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Hydroxybutylbutyrate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Hydroxybutylbutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-3-oxobutylbutyrate or ®-3-hydroxybutyric acid.
Reduction: Formation of ®-3-hydroxybutanol.
Substitution: Formation of ®-3-aminobutylbutyrate or ®-3-mercaptobutylbutyrate.
Applications De Recherche Scientifique
®-3-Hydroxybutylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-Hydroxybutylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to ®-3-hydroxybutyric acid, which is a key intermediate in the ketone body metabolism. This compound can influence cellular energy production and signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
®-3-Hydroxybutylbutyrate can be compared with other similar compounds, such as:
(S)-3-Hydroxybutylbutyrate: The enantiomer of ®-3-Hydroxybutylbutyrate, which has different biological activities due to its distinct three-dimensional arrangement.
®-3-Hydroxybutyric acid: A related compound that is a key intermediate in ketone body metabolism.
Butyl butyrate: A structurally similar ester that lacks the hydroxyl group, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
[(3R)-3-hydroxybutyl] butanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
YSZQEASOSAOOHZ-SSDOTTSWSA-N |
SMILES isomérique |
CCCC(=O)OCC[C@@H](C)O |
SMILES canonique |
CCCC(=O)OCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)



![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)




